Thiocyanatoacetamide
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Overview
Description
Thiocyanatoacetamide is an organic compound characterized by the presence of a thiocyanate group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiocyanatoacetamide can be synthesized through the reaction of chloroacetamide with ammonium thiocyanate in ethanol. The mixture is refluxed for two hours, and the solvent is then removed under reduced pressure. The residue is recrystallized from water to obtain this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials such as chloroacetamide and ammonium thiocyanate. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Thiocyanatoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be replaced by other functional groups through nucleophilic substitution reactions.
Adamantylation: Reaction with 1-hydroxy-adamantane in concentrated sulfuric acid leads to the formation of adamantyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.
Adamantylation: Concentrated sulfuric acid and 1-hydroxy-adamantane are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Various substituted acetamides.
Adamantylation: N-(1-adamantyl)(1-adamantylthio)acetamide and other adamantyl derivatives.
Scientific Research Applications
Thiocyanatoacetamide has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of heterocyclic compounds and other bioactive molecules.
Medicinal Chemistry: The compound is investigated for its potential antitumor and antioxidant activities.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of thiocyanatoacetamide involves its ability to undergo nucleophilic substitution reactions, where the thiocyanate group can be replaced by other functional groups. This reactivity is exploited in the synthesis of various derivatives with potential biological activities. The molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
Thiocyanatoacetylurea: Similar in structure but with a urea moiety instead of an acetamide.
N-substituted-2-amino-1,3,4-thiadiazoles: These compounds share the thiocyanate group and exhibit similar reactivity.
Uniqueness: Thiocyanatoacetamide is unique due to its specific reactivity patterns and the ability to form a wide range of derivatives. Its applications in organic synthesis and potential biological activities make it a valuable compound for further research.
Properties
CAS No. |
5875-28-5 |
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Molecular Formula |
C3H4N2OS |
Molecular Weight |
116.14 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl) thiocyanate |
InChI |
InChI=1S/C3H4N2OS/c4-2-7-1-3(5)6/h1H2,(H2,5,6) |
InChI Key |
HULACTSWGYVJQP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)SC#N |
Origin of Product |
United States |
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